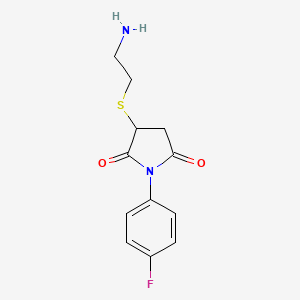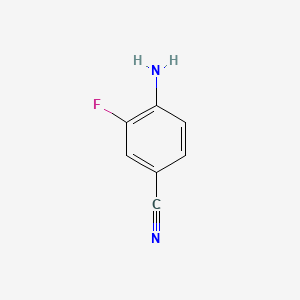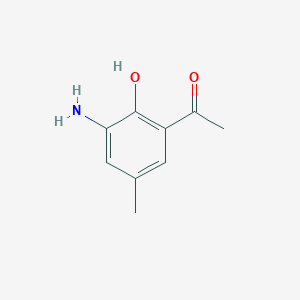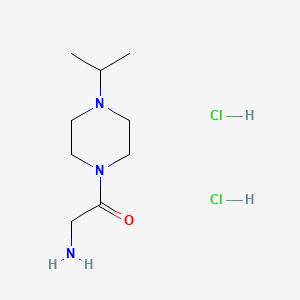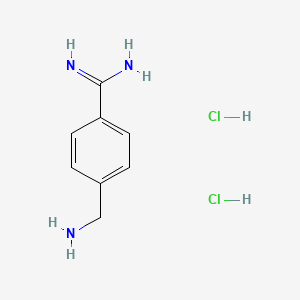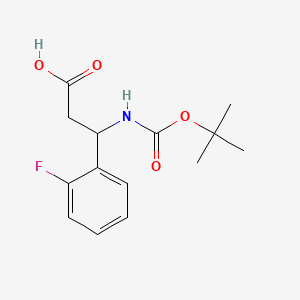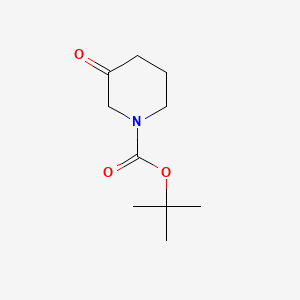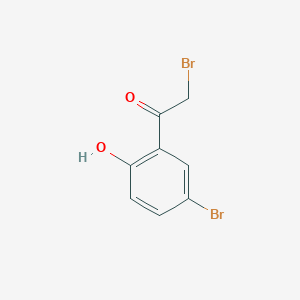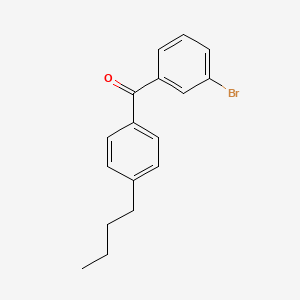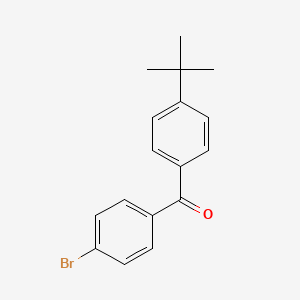
8-(Iodomethyl)quinoline
Übersicht
Beschreibung
8-(Iodomethyl)quinoline is a chemical compound with the molecular formula C10H8IN . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes . Various methods have been developed over the past 15 years, with a focus on the use of catalytic systems and synthetic advantages . Green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives have also been explored .Molecular Structure Analysis
The molecular structure of 8-(Iodomethyl)quinoline consists of a quinoline core with an iodomethyl group attached. The molecular weight is 269.08 g/mol .Chemical Reactions Analysis
Quinoline derivatives are known to undergo various chemical reactions. They can cause different stimuli in the nervous system of an animal, a common phenomenon in ecological relationships . Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Quinoline is a colorless liquid chemical. It is composed of a large number of hydrophobic carbon chains that make it sparingly soluble in water. Quinoline is soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
8-(Iodomethyl)quinoline derivatives have been shown to possess significant antimicrobial properties. These compounds can be synthesized to target a variety of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell walls or interference with essential enzymes within the pathogens .
Anticancer Properties
Research has indicated that certain 8-(Iodomethyl)quinoline derivatives exhibit anticancer activity. They can act as potential chemotherapeutic agents by inducing apoptosis in cancer cells, inhibiting cell proliferation, or interfering with cancer cell signaling pathways .
Chelating Agents
The structure of 8-(Iodomethyl)quinoline allows it to act as a monoprotic bidentate chelating agent. It can form stable complexes with various metal ions, which is useful in deactivating toxic metals or in the synthesis of metal-based drugs .
Alzheimer’s Disease Treatment
Some derivatives of 8-(Iodomethyl)quinoline are being studied for their potential use in treating Alzheimer’s disease. They may inhibit the aggregation of beta-amyloid peptides, which is a hallmark of Alzheimer’s pathology .
Synthesis of Pharmacologically Active Scaffolds
The 8-(Iodomethyl)quinoline moiety serves as a building block for the synthesis of various pharmacologically active scaffolds. These scaffolds can be further modified to enhance their efficacy and reduce toxicity in drug development .
Antiviral Applications
Recent studies have explored the use of 8-(Iodomethyl)quinoline derivatives in antiviral therapy. These compounds could potentially inhibit the replication of viruses or block the viral entry into host cells .
Wirkmechanismus
Target of Action
8-(Iodomethyl)quinoline is a derivative of quinoline, a class of compounds known for their wide range of biological activities . The primary targets of quinoline derivatives are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .
Mode of Action
The mode of action of 8-(Iodomethyl)quinoline, like other quinoline derivatives, involves the formation of a ternary complex with bacterial DNA and gyrase or topoisomerase IV . This interaction inhibits the supercoiling of bacterial DNA, thereby blocking DNA replication and leading to bacterial cell death .
Biochemical Pathways
Quinoline derivatives are known to interfere with dna supercoiling, a critical process in dna replication . By inhibiting this process, these compounds disrupt the normal life cycle of bacteria, leading to their death .
Pharmacokinetics
Quinolones, a closely related class of compounds, are known for their excellent tissue penetration and broad-spectrum activity . These properties suggest that 8-(Iodomethyl)quinoline may also exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of 8-(Iodomethyl)quinoline’s action is the inhibition of bacterial growth and proliferation. By targeting key enzymes involved in DNA replication, this compound disrupts critical biological processes within bacterial cells, leading to cell death .
Action Environment
The efficacy and stability of 8-(Iodomethyl)quinoline, like other quinoline derivatives, can be influenced by various environmental factors. For instance, certain quinoline derivatives have been found to inhibit the corrosion of mild steel in acidic environments . Additionally, the presence of quinolone antibiotics in various environmental matrices, including surface water, groundwater, and soil, has been reported . These findings suggest that environmental factors can play a significant role in the action and stability of 8-(Iodomethyl)quinoline.
Safety and Hazards
Zukünftige Richtungen
Quinoline and its derivatives have been the focus of many research studies due to their various applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs have unveiled their substantial efficacies for future drug development .
Eigenschaften
IUPAC Name |
8-(iodomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYKJKSNQSDMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CI)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376665 | |
| Record name | 8-(iodomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Iodomethyl)quinoline | |
CAS RN |
215606-70-5 | |
| Record name | 8-(iodomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



